5-Benzyloxazole
Overview
Description
5-Benzyloxazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzyloxazole can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the oxazole ring. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For example, the reaction of 2-aminophenol with benzyl alcohol in the presence of a catalyst such as palladium on carbon can be employed. This method offers high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with hydrogenated functional groups.
Substitution: Benzoxazole derivatives with substituted functional groups on the benzene ring.
Scientific Research Applications
5-Benzyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyloxazole and its derivatives involves interaction with various molecular targets. For instance, some derivatives inhibit the activity of enzymes such as DNA topoisomerases, leading to the disruption of DNA replication and cell division in cancer cells . The oxazole ring allows for efficient binding to biological targets through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the benzyl group.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with a different arrangement.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Uniqueness of 5-Benzyloxazole: this compound is unique due to the presence of the benzyl group, which enhances its biological activity and allows for greater structural diversity in its derivatives. This makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
5-benzyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXKUDCXYMMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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